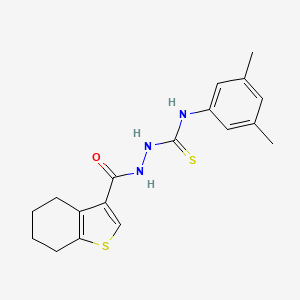![molecular formula C19H32N2O2S B6061275 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061275.png)
7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one, also known as CDMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the spirocyclic family and has a unique chemical structure that makes it an ideal candidate for further investigation.
Mechanism of Action
The mechanism of action of 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is not well understood, and further research is required to elucidate its mode of action. However, it is believed that 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one could interact with specific receptors in the body, leading to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Furthermore, 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to have neuroprotective effects and could be used as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has several advantages that make it an ideal candidate for further research. Firstly, it is relatively easy to synthesize, and the yield is relatively high. Secondly, 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has a unique chemical structure that makes it an ideal building block for the synthesis of novel spirocyclic compounds. However, there are also limitations to its use in laboratory experiments. 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is relatively expensive, and the synthesis process is time-consuming, which could limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one. Firstly, further studies are required to elucidate the mechanism of action of 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one and its potential targets in the body. Secondly, the synthesis of novel spirocyclic compounds using 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one as a building block could lead to the discovery of new therapeutic agents. Finally, the development of more efficient and cost-effective synthesis methods for 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one could facilitate its use in large-scale experiments.
Conclusion:
In conclusion, 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is a unique spirocyclic compound that has potential applications in various research fields. Its synthesis method is relatively easy, and it has been shown to exhibit various biochemical and physiological effects. However, further research is required to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one can be achieved through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2,7-diazaspiro[4.5]decan-6-one, which is then reacted with 3-(methylthio)propanoic acid to form the intermediate compound. The final step involves the reaction of the intermediate with cyclohexylmethyl bromide to produce 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one with a yield of around 70%.
Scientific Research Applications
7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various research fields. One of the primary areas of interest is its use as a building block for the synthesis of novel spirocyclic compounds. 7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one can be used as a precursor for the synthesis of spirocyclic compounds with diverse biological activities, including antiviral, antimicrobial, and anticancer properties.
properties
IUPAC Name |
7-(cyclohexylmethyl)-2-(3-methylsulfanylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2S/c1-24-13-8-17(22)21-12-10-19(15-21)9-5-11-20(18(19)23)14-16-6-3-2-4-7-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUANOZDNYTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![6-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6061195.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5,5-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6061206.png)
![3-[1-(3-chlorobenzoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6061244.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)
![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![3-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6061274.png)

